molecular formula C13H28 B3061096 3,3,4-Trimethyldecane CAS No. 49622-18-6

3,3,4-Trimethyldecane

Cat. No.: B3061096
CAS No.: 49622-18-6
M. Wt: 184.36 g/mol
InChI Key: AVICXEDVKYYQCS-UHFFFAOYSA-N
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Description

3,3,4-Trimethyldecane is an organic compound belonging to the class of branched alkanes. Its molecular formula is C13H28, and it is characterized by the presence of three methyl groups attached to the decane chain. This compound is a colorless liquid at room temperature and is primarily used in various industrial applications due to its unique chemical properties .

Scientific Research Applications

3,3,4-Trimethyldecane has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethyldecane typically involves the alkylation of decane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of petroleum fractions followed by selective hydrogenation and distillation. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 3,3,4-Trimethyldecane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.

    Reduction: Although less common, it can be reduced to form simpler hydrocarbons.

    Substitution: It can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,3,4-Trimethyldecane is primarily related to its physical properties rather than specific molecular interactions. As a non-polar hydrocarbon, it interacts with other non-polar substances through van der Waals forces. In biological systems, it can be metabolized by enzymes such as cytochrome P450 monooxygenases, leading to the formation of hydroxylated metabolites .

Comparison with Similar Compounds

  • 3,3-Dimethyldecane
  • 3,4-Dimethyldecane
  • 2,3,4-Trimethyldecane

Comparison: 3,3,4-Trimethyldecane is unique due to the specific positioning of its methyl groups, which influences its boiling point, density, and reactivity compared to its isomers. For instance, 3,3-Dimethyldecane and 3,4-Dimethyldecane have different physical properties and reactivity profiles due to the variation in the branching of the carbon chain .

Properties

IUPAC Name

3,3,4-trimethyldecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-6-8-9-10-11-12(3)13(4,5)7-2/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVICXEDVKYYQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964304
Record name 3,3,4-Trimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49622-18-6
Record name 3,3,4-Trimethyldecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49622-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4-Trimethyldecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049622186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,4-Trimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4-Trimethyldecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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